molecular formula C9H8FNO B8753506 2-Fluoro-3-(methoxymethyl)benzonitrile

2-Fluoro-3-(methoxymethyl)benzonitrile

Cat. No.: B8753506
M. Wt: 165.16 g/mol
InChI Key: OOJMDPAQOUAPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(methoxymethyl)benzonitrile is a fluorinated aromatic nitrile derivative with a methoxymethyl (-CH2OCH3) substituent at the 3-position of the benzene ring. This compound is structurally characterized by:

  • Molecular formula: C9H8FNO (assuming standard valency).
  • Key functional groups: A nitrile (-CN) group at position 1, fluorine at position 2, and a methoxymethyl group at position 2.
  • Applications: Likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science, given the prevalence of benzonitrile derivatives in these fields .

The methoxymethyl group introduces steric bulk and moderate electron-donating effects via the ether oxygen, while the fluorine and nitrile groups are electron-withdrawing. This combination creates unique electronic and steric properties compared to analogs.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-fluoro-3-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c1-12-6-8-4-2-3-7(5-11)9(8)10/h2-4H,6H2,1H3

InChI Key

OOJMDPAQOUAPPO-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) LogP
This compound 165.16 Not reported Not reported ~2.1
2-Fluoro-3-methylbenzonitrile 135.14 Not reported Not reported ~2.5
4-Fluoro-3-methoxybenzonitrile 151.14 Not reported Not reported ~1.8
2-Chloro-4-fluoro-3-methylbenzonitrile 185.58 Not reported Not reported ~3.0

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